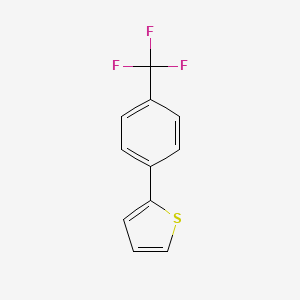

2-(4-(Trifluoromethyl)phenyl)thiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3S/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSCZAYYGRIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479058 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115933-15-8 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Chemical Compound and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful and versatile tools for the formation of carbon-carbon (C-C) bonds, providing the primary routes to synthesizing 2-(4-(trifluoromethyl)phenyl)thiophene. These methods are valued for their high functional group tolerance, mild reaction conditions, and efficiency. nih.gov

Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Thiophene Linkages

The Suzuki-Miyaura coupling is a highly efficient and widely used method for forming C-C bonds between aryl halides and organoboron compounds. nih.gov The synthesis of this compound via this strategy typically involves the reaction of a thiophene-based boronic acid or ester with an aryl halide bearing a trifluoromethyl group, or the reverse combination.

The general catalytic cycle for the Suzuki coupling proceeds through three main steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl or heteroaryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene or 2-bromothiophene) to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative (e.g., thiophene-2-boronic acid) is transferred to the palladium complex.

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

The reaction conditions are crucial for achieving high yields. Key parameters include the choice of catalyst, ligand, base, and solvent system. For instance, the coupling of 2-bromothiophene (B119243) with arylboronic acids can be effectively catalyzed by palladium complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from Pd(OAc)₂ and a suitable phosphine (B1218219) ligand. nih.gov The presence of an electron-withdrawing group like trifluoromethyl on the aryl ring is well-tolerated in these reactions. nih.gov

| Parameter | Typical Reagents/Conditions | Reference(s) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | nih.govacs.org |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃) | nih.gov |

| Boron Reagent | 4-(Trifluoromethyl)phenylboronic acid or Thiophene-2-boronic acid | google.com |

| Halide Partner | 2-Bromothiophene or 1-Bromo-4-(trifluoromethyl)benzene | google.com |

| Base | K₃PO₄, Na₂CO₃, NaHCO₃, KF | nih.govnih.govacs.org |

| Solvent | 1,4-Dioxane/H₂O, Toluene, Tetrahydrofuran (B95107) (THF) | nih.govnih.gov |

| Temperature | 70-120 °C | acs.org |

Stille Coupling Approaches in Thiophene (B33073) Derivatization

The Stille coupling is another powerful palladium-catalyzed reaction for C-C bond formation, utilizing organotin compounds (stannanes) as the nucleophilic partner. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgthermofisher.com However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The synthesis of this compound via Stille coupling can be achieved by coupling an organotin-substituted thiophene with a trifluoromethyl-substituted aryl halide, or vice versa. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Key components of the Stille reaction include:

Organostannane: 2-(Tributylstannyl)thiophene or (4-(Trifluoromethyl)phenyl)tributylstannane.

Electrophile: 1-Iodo-4-(trifluoromethyl)benzene or 2-Iodothiophene.

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used. harvard.edu

Additives: The addition of lithium chloride (LiCl) or copper(I) salts (e.g., CuI) can accelerate the rate-limiting transmetalation step. harvard.edu

| Component | Example Reagents | Reference(s) |

| Organostannane | 2-(Tributylstannyl)thiophene | wikipedia.org |

| Electrophile | 1-Iodo-4-(trifluoromethyl)benzene | wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | harvard.edu |

| Solvent | THF, Toluene, NMP | harvard.edu |

| Additives | LiCl, CuI | harvard.edu |

Other Metal-Catalyzed Carbon-Carbon Coupling Reactions

Besides Suzuki and Stille couplings, other transition metal-catalyzed reactions serve as effective methods for synthesizing aryl-thiophenes.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. For the synthesis of the target compound, this could involve the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with 2-bromothiophene. Nickel catalysts, such as NiCl₂(dppp), are often effective for this transformation. researchgate.net The Kumada coupling has been successfully used to synthesize alkyltrifluoromethylbenzenes, demonstrating its compatibility with the trifluoromethyl group. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. pitt.edu This reaction is noted for its high reactivity and functional group tolerance. The synthesis could proceed via the coupling of 2-thienylzinc chloride with 1-bromo-4-(trifluoromethyl)benzene. The reaction works well with sterically hindered and electron-deficient aryl bromides. pitt.edu

Electrochemical Polymerization Techniques

Electrochemical polymerization is a method used to synthesize conductive polymer films directly onto an electrode surface. This technique allows for precise control over film thickness and morphology by manipulating electrochemical parameters.

Electropolymerization of the Thiophene Monomer for Film Formation

The electrochemical polymerization of thiophene derivatives, including those with aryl substituents, proceeds via an oxidative mechanism. The monomer is oxidized at the electrode surface to form a radical cation. These radical cations then couple to form dimers, which are subsequently oxidized and couple with other radical cations or monomers to propagate the polymer chain. The resulting polymer film deposits onto the electrode surface.

Studies on the closely related isomer, 3-(4-(trifluoromethyl)phenyl)thiophene, provide insight into this process. During electropolymerization of this monomer on a graphite (B72142) electrode via cyclic voltammetry, two irreversible anodic peaks were observed at approximately 0.88 V and 1.51 V. mdpi.com The first peak's current intensity increases with subsequent scans, indicative of polymer film growth, while the second peak's current decreases as the monomer concentration near the electrode surface is depleted. mdpi.com The presence of the electron-withdrawing -CF₃ group necessitates a relatively high oxidation potential for polymerization to occur.

Influence of Substituent Position on Electrochemical Oxidation and Polymerization Process

The position and electronic nature of substituents on the thiophene ring significantly influence the electrochemical properties of the monomer and the resulting polymer.

Electronic Effects: The 4-(trifluoromethyl)phenyl group is strongly electron-withdrawing. This effect lowers the electron density of the thiophene ring, making it more difficult to oxidize. Consequently, the oxidation potential of this compound is expected to be higher than that of unsubstituted thiophene. For comparison, the onset oxidation potential for thiophene is approximately 1.82 V, while for 3-(4-(trifluoromethyl)phenyl)thiophene, oxidation peaks are observed at 0.88 V and 1.51 V. mdpi.comoaes.cc The electron-withdrawing nature of substituents like -CN and -COOH on similar polymer backbones has been shown to result in larger optical band gaps compared to polymers with electron-donating groups. manchester.ac.uk

Positional (Steric) Effects: The position of the substituent impacts the stereoregularity of the polymer chain. Polymerization of thiophene occurs primarily through α-α coupling (at the 2- and 5-positions), leading to a highly conjugated and ordered polymer. A bulky substituent at the 2-position, such as the 4-(trifluoromethyl)phenyl group, can introduce steric hindrance that may affect the planarity and conjugation length of the resulting polymer chain. In contrast, 3-substituted thiophenes can lead to head-to-head, tail-to-tail, and head-to-tail linkages, which can disrupt the conjugation and affect the material's electronic properties. mdpi.com

| Compound | Reported Onset Oxidation Potential (E_onset vs. Ag/AgCl) | Key Substituent Effect | Reference(s) |

| Thiophene | 1.82 V | Baseline | oaes.cc |

| Thieno[3,2-b]thiophene | 1.41 V | Increased electron density lowers E_onset | oaes.cc |

| 3-(4-(Trifluoromethyl)phenyl)thiophene | ~0.88 V (initial peak) | Electron-withdrawing group influences oxidation process | mdpi.com |

Novel Synthetic Routes and Mechanistic Insights

The synthesis of this compound and its derivatives is a focal point of contemporary organic chemistry, driven by their applications in materials science and medicinal chemistry. Researchers are continuously developing advanced synthetic methodologies to access these molecules with greater efficiency, selectivity, and structural complexity. This section delves into novel synthetic routes, providing mechanistic insights into the formation and functionalization of this important thiophene scaffold.

Thiophene Ring Formation via Sulfur Ylide-Like Intermediates

A novel and practical approach for the synthesis of polysubstituted thiophenes involves the formation and intramolecular cyclization of sulfur ylide-like intermediates. beilstein-journals.org This methodology offers a unique pathway to construct the thiophene ring, often under mild conditions.

The mechanism is predicated on the generation of a sulfur ylide-like intermediate, which is then converted into the corresponding thiophene. beilstein-journals.org This transformation's feasibility is influenced by the electronic properties of the substituents involved. For instance, studies have shown that ketene (B1206846) N,S-acetals can undergo intramolecular cyclization to yield thiophenes, a process that strongly suggests the involvement of a sulfur ylide-like intermediate. beilstein-journals.org

The stability and reactivity of these intermediates are paramount for a successful synthesis. Structural factors, such as the nature of the substituents on the nitrogen and sulfur atoms, play a critical role. For example, a 2-pyridyl substituted compound has demonstrated superior properties in terms of reactivity and stability of the sulfur ylide-like intermediate compared to other substituents. beilstein-journals.org In contrast, substituents like furan (B31954) can lead to lower reactivity due to the decreased mesomeric effect, as the higher electronegativity of oxygen favors a polarized form. beilstein-journals.org

Table 1: Influence of Heterocyclic Substituents on Thiophene Synthesis via Sulfur Ylide-Like Intermediates

| Entry | Heterocyclic Substituent | Product Yield | Reactivity |

|---|---|---|---|

| 1 | 2-Pyridyl | High | High |

| 2 | Furan | Low (20-33%) | Low |

| 3 | Thiophene | No Product | Very Low |

| 4 | 4-Nitrophenyl | Moderate (42%) | Moderate |

This table illustrates how different heterocyclic substituents affect the yield and reactivity in thiophene synthesis that proceeds through a sulfur ylide-like intermediate. Data compiled from studies on related systems. beilstein-journals.org

This synthetic strategy represents a significant advancement, enabling the preparation of complex thiophenes that might be challenging to access through more traditional methods like the Gewald or Paal-Knorr syntheses. thieme-connect.comarkat-usa.org

Regioselective Bromination and Subsequent Functionalization

The functionalization of the thiophene ring is crucial for elaborating the core structure of this compound into more complex derivatives. Regioselective bromination is a key strategy, as the resulting bromothiophenes are versatile intermediates for a variety of cross-coupling reactions.

The electronic properties of the 2-aryl substituent influence the regioselectivity of electrophilic substitution on the thiophene ring. Generally, electrophilic attack is favored at the C5 position (the position adjacent to the sulfur atom and opposite the aryl group), which is the most activated position. numberanalytics.com However, steric hindrance from bulky substituents can direct the substitution to other positions. beilstein-journals.org

N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of thiophenes. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity. For instance, the bromination of 2-methylthiophene (B1210033) with NBS in carbon tetrachloride under reflux conditions is a standard procedure to introduce a bromine atom. nih.gov A similar strategy would be applicable to this compound, where the primary product would be 2-bromo-5-(4-(trifluoromethyl)phenyl)thiophene.

Once brominated, the resulting arylthiophene can undergo various subsequent functionalization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful tools for creating new carbon-carbon bonds. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the brominated position, leading to diverse and complex molecular architectures.

Table 2: Regioselective Suzuki Cross-Coupling of a Brominated Thiophene Intermediate

| Entry | Aryl Boronic Acid | Coupling Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Phenyl-5-(4-(trifluoromethyl)phenyl)thiophene | High |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)thiophene | High |

| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-5-(4-(trifluoromethyl)phenyl)thiophene | Moderate |

This table provides hypothetical examples of subsequent Suzuki coupling reactions following the regioselective bromination of this compound, based on established methodologies for similar compounds. nih.gov

Multi-Step Synthetic Sequences for Complex Thiophene Architectures

This compound serves as a valuable building block in multi-step synthetic sequences designed to construct more complex and functionally rich thiophene-based molecules. These sequences often combine ring formation, regioselective functionalization, and cross-coupling reactions to assemble elaborate structures. nih.govbohrium.com

An example of such a sequence could involve the initial synthesis of the core 2-arylthiophene, followed by a series of transformations to build a fused-ring system or introduce multiple, diverse substituents. For instance, thiophene-fused analogues of complex polycyclic aromatic hydrocarbons like warped nanographene have been synthesized through multi-step π-extension reactions starting from functionalized thiophene precursors. nih.gov

The Suzuki-Miyaura reaction is a cornerstone in many of these multi-step syntheses, enabling the programmed introduction of various aryl groups. nih.gov For example, a synthetic route to a complex pharmaceutical intermediate involves a Suzuki cross-coupling reaction between a brominated thiophene derivative and an arylboronic acid as a key step. google.com

Table 3: Exemplary Multi-Step Sequence for a Complex Thiophene Derivative

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling | 2-Bromothiophene, 4-(Trifluoromethyl)phenylboronic acid, Pd catalyst, Base | This compound |

| 2 | Bromination | N-Bromosuccinimide (NBS), CCl4 | 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene |

| 3 | Suzuki Coupling | 2-Methylphenylboronic acid, Pd catalyst, Base | 2-(2-Methylphenyl)-5-(4-(trifluoromethyl)phenyl)thiophene |

| 4 | Further Functionalization | e.g., Formylation, Nitration | Complex Poly-substituted Thiophene |

This table outlines a representative multi-step synthesis starting from a simple thiophene, illustrating how this compound can be synthesized and then further elaborated into more complex structures.

Through such carefully designed multi-step sequences, chemists can access a vast array of complex thiophene architectures with tailored electronic and steric properties, suitable for a wide range of applications.

Reaction Mechanisms and Chemical Reactivity Studies of the Chemical Compound

Electrophilic Aromatic Substitution Pathways in Trifluoromethylphenylthiophenes

Electrophilic Aromatic Substitution (SEAr) is a hallmark reaction for thiophenes, which are significantly more reactive than benzene (B151609) in such transformations. numberanalytics.com The sulfur atom's lone pairs contribute to the π-electron system, increasing the ring's electron density and stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. numberanalytics.commatanginicollege.ac.in

For 2-substituted thiophenes like 2-(4-(Trifluoromethyl)phenyl)thiophene, electrophilic attack occurs with high regioselectivity. The primary site of substitution is the C5 position (the other position adjacent to the sulfur), as the substituent at C2 directs the incoming electrophile to the opposite side of the heterocycle. matanginicollege.ac.inonlineorganicchemistrytutor.com Attack at C5 allows for the formation of a more stable cationic intermediate where the positive charge can be delocalized over more atoms, including the sulfur atom, without disrupting the aromaticity of the attached phenyl ring.

In contrast, the 4-(trifluoromethyl)phenyl ring is strongly deactivated towards electrophilic substitution. The -CF3 group exerts a powerful electron-withdrawing inductive effect, reducing the nucleophilicity of the benzene ring. libretexts.org This deactivating effect makes the thiophene (B33073) ring the exclusive site of reaction under typical SEAr conditions. If forced to react, the -CF3 group would direct incoming electrophiles to the meta-positions (C3' and C5'). libretexts.org

The predicted regioselectivity for electrophilic aromatic substitution on this compound is summarized in the table below.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent Effect | Primary Reaction Site | Reactivity |

|---|---|---|---|

| Thiophene | Activated by sulfur and directed by C2-aryl group | C5 | High |

| Phenyl | Deactivated by -CF3 group | C3' / C5' | Very Low |

This table outlines the predicted reactivity and substitution sites on the thiophene and phenyl rings of the title compound towards electrophiles.

Common electrophilic substitution reactions would include halogenation (e.g., with Br₂ or N-Bromosuccinimide), nitration (HNO₃/H₂SO₄), and Friedel-Crafts acylation (RCOCl/AlCl₃), all expected to yield the 5-substituted thiophene derivative. numberanalytics.com

Nucleophilic Displacement Reactions on Fluorine-Substituted Thiophenes

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like thiophene. However, the reaction becomes feasible if the ring is substituted with strong electron-withdrawing groups and possesses a good leaving group (such as a halide). uoanbar.edu.iqwikipedia.org The electron-withdrawing group is necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.org

The compound this compound itself does not have a suitable leaving group for a direct SNAr reaction. Furthermore, the C-F bonds of the trifluoromethyl group are exceptionally strong and not susceptible to nucleophilic displacement under normal conditions.

However, derivatives of this compound, such as 5-halo-2-(4-(trifluoromethyl)phenyl)thiophene, could potentially undergo SNAr. In such a derivative, the trifluoromethylphenyl group at C2 and the electron-withdrawing nature of the thiophene sulfur's d-orbitals would help stabilize the anionic intermediate formed by nucleophilic attack at C5, facilitating the displacement of the halide. uoanbar.edu.iq Thiophenes bearing a nitro group, another powerful electron-withdrawing substituent, are known to readily undergo nucleophilic substitution. nih.gov While less activating than a nitro group, the trifluoromethylphenyl substituent would still contribute to making such a reaction more favorable compared to an unsubstituted halothiophene.

The mechanism would proceed via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen at C5), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination: The leaving group departs, restoring the aromaticity of the thiophene ring.

Derivatization Strategies for Enhanced or Modified Functionality

A primary strategy for modifying the functionality of this compound involves leveraging the high reactivity of the C5 position of the thiophene ring. A versatile and powerful approach is a two-step sequence involving initial halogenation followed by a transition metal-catalyzed cross-coupling reaction.

Step 1: Halogenation The compound can be selectively halogenated, most commonly brominated, at the C5 position using reagents like N-Bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This reaction proceeds cleanly and in high yield due to the strong activation of the C5 position, providing a key intermediate, 5-bromo-2-(4-(trifluoromethyl)phenyl)thiophene.

Step 2: Cross-Coupling Reactions The resulting 5-bromo derivative serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, or Sonogashira reactions. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the introduction of a wide array of functional groups. For instance, a Suzuki coupling with an arylboronic acid can be used to synthesize teraryl systems. nih.gov

This derivatization strategy offers a modular approach to synthesizing a library of compounds with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Table 2: Examples of Derivatization via Cross-Coupling of the 5-Bromo Intermediate

| Coupling Reaction | Coupling Partner | Reagent/Catalyst | Resulting C5-Substituent |

|---|---|---|---|

| Suzuki | Arylboronic acid, R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl group (e.g., phenyl, pyridyl) |

| Stille | Organostannane, R-Sn(Bu)₃ | Pd(PPh₃)₄ | Alkyl, vinyl, or aryl group |

| Negishi | Organozinc halide, R-ZnBr | PdCl₂(dppf) | Alkyl or aryl group |

| Sonogashira | Terminal alkyne, R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | Alkynyl group |

This table illustrates common cross-coupling reactions that can be used to functionalize the 5-bromo derivative of this compound.

Stability and Chemical Transformation Mechanisms

The stability of this compound is influenced by the inherent properties of the thiophene ring and the effects of its substituent.

Thermal and Oxidative Stability: Thiophene-based aromatic compounds are generally characterized by good thermal stability. The aromatic nature of the ring system imparts significant resilience to high temperatures. However, like many organic materials, they can be susceptible to oxidative degradation, particularly when exposed to UV light and oxygen. nih.govmdpi.com The presence of the electron-withdrawing -CF3 group can influence this stability. Electron-withdrawing groups can make aromatic rings more resistant to electrophilic oxidation by lowering the energy of the highest occupied molecular orbital (HOMO). nih.gov Therefore, this compound is expected to exhibit reasonable to good stability under ambient conditions.

Chemical Stability:

Acid/Base Stability: The thiophene ring is stable towards aqueous mineral acids but can undergo polymerization or ring-opening under the conditions of very strong acids or certain Lewis acids. matanginicollege.ac.in The compound is generally stable to basic conditions.

Reductive Stability: The thiophene ring can be reduced under harsh conditions, for example, using Raney Nickel, which results in desulfurization and cleavage of the ring to yield an aliphatic chain.

Photochemical Stability: Many thiophene-containing conjugated systems are photoactive and can undergo transformations upon irradiation. While thermally stable, some dithienylethenes are known to undergo photo-induced cyclization reactions, highlighting the potential for photochemical reactivity. researchgate.net

Table 3: Summary of Compound Stability

| Condition | Stability Profile | Potential Transformation |

|---|---|---|

| Thermal | Generally stable | Decomposition at very high temperatures. |

| Oxidative | Moderately stable | Oxidation of the thiophene ring (e.g., to sulfoxide), potential for polymerization. |

| Acidic (Strong) | Limited stability | Polymerization or ring-opening. |

| Basic | Generally stable | No common transformations. |

| Reductive (Harsh) | Unstable | Desulfurization and ring cleavage (e.g., with Raney Ni). |

This table provides a summary of the chemical stability of this compound under various conditions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 5-Halo-2-(4-(trifluoromethyl)phenyl)thiophene |

| Halothiophene |

| N-Bromosuccinimide |

| 5-Bromo-2-(4-(trifluoromethyl)phenyl)thiophene |

| Arylboronic acid |

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. rdd.edu.iq By employing functionals like B3LYP with appropriate basis sets, it is possible to perform full geometry optimization and calculate various electronic parameters for compounds such as 2-(4-(Trifluoromethyl)phenyl)thiophene. nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic properties. mdpi.comresearchgate.net The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capability. mdpi.comresearchgate.net

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Correlates with ionization potential and electron-donating ability. |

| ELUMO | -2.0 to -3.5 | Correlates with electron affinity and electron-accepting ability. |

The energy difference between the HOMO and LUMO levels (ΔE = ELUMO – EHOMO) is known as the HOMO-LUMO gap, which is a critical parameter for determining molecular stability and electrical transport properties. researchgate.netmdpi.com A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. ajchem-a.com This energy gap is directly related to the optical band gap and can be correlated with the molecule's electronic absorption spectra. nih.govresearchgate.net

In conjugated systems like this compound, the π-π* transitions are the most significant electronic events, corresponding to the excitation of an electron from the HOMO to the LUMO. researchgate.net The presence of the thiophene-phenylene conjugated backbone leads to a relatively small energy gap compared to the individual parent molecules. rdd.edu.iq Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the excitation energies and absorption wavelengths (λmax) of such molecules.

| Property | Typical Value Range (eV) | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 2.0 to 4.5 | A measure of electron conductivity and molecular stability. researchgate.net |

| Optical Band Gap (Eg) | 2.0 to 4.5 | Energy required for the lowest electronic excitation, determined from absorption onset. researchgate.net |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. ajchem-a.com It serves as a reactivity map, indicating sites susceptible to electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MESP plot uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue represents areas of most positive electrostatic potential (electron-poor).

For this compound, the MESP surface would reveal a high electron density (negative potential, red/yellow) localized over the sulfur atom and the π-system of the thiophene (B33073) ring, making these the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of both rings and particularly near the highly electronegative fluorine atoms of the -CF3 group. These electron-deficient areas are the most likely sites for nucleophilic attack.

Aromaticity Assessment Through Quantum Chemical Indices

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Quantum chemical methods provide quantitative indices to assess this property.

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a ring system. github.iomdpi.com It is based on the magnetic criterion of aromaticity, where a magnetic field is induced in response to an external one. github.io NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a certain distance above it, such as 1 Å (NICS(1)), to minimize local σ-bond contributions and better reflect the π-electron effects. nih.gov

Aromatic compounds exhibit a diatropic ring current, resulting in negative NICS values, while anti-aromatic compounds have positive values, and non-aromatic species have values close to zero. ias.ac.in Both the thiophene and phenyl rings in the target molecule are aromatic. Thiophene is known to be aromatic, though generally less so than benzene (B151609). nih.gov NICS calculations would therefore yield negative values for both rings, confirming their aromatic character.

| Ring System | Typical NICS(0) Value (ppm) | Typical NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|---|

| Benzene | -7.0 to -10.0 | -9.0 to -12.0 | Aromatic |

| Thiophene | -10.0 to -15.0 | -7.0 to -10.0 | Aromatic nih.gov |

Oligomerization, the process of linking monomer units together, significantly alters the electronic and structural properties of conjugated materials. ias.ac.in For oligomers of this compound, extending the π-conjugation by increasing the number of repeating units generally raises the HOMO energy level and decreases the HOMO-LUMO gap. ias.ac.in This increased reactivity and altered band gap are crucial for applications in organic electronics.

The aromaticity of the individual rings within the oligomer chain can also be affected. NICS calculations on thiophene-based oligomers can reveal how electron delocalization changes with chain length. researchgate.net Furthermore, intermolecular interactions, particularly π-π stacking, are critical for charge transport in the solid state. nih.gov Computational studies have shown that trifluoromethylation of aromatic rings can lead to enhanced intermolecular π-π interactions. nih.gov This enhancement is attributed to an increased molecular quadrupole moment and favorable dispersion interactions, which can promote more ordered, cofacial stacking arrangements between oligomer chains. nih.gov

Prediction and Interpretation of Spectroscopic Properties through Computational Methods (e.g., Raman, NMR Chemical Shifts)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental spectra and assigning specific spectral features to corresponding molecular motions or electronic environments.

Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and Raman intensities of a molecule. These calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set. The results provide a set of vibrational modes, each with a corresponding frequency and Raman activity. These modes can be visualized to understand the specific atomic motions involved, such as C-H stretching, C-C aromatic ring stretching, C-S stretching of the thiophene ring, and vibrations associated with the trifluoromethyl group. researchgate.netnih.govacs.org

However, it is a known challenge in computational chemistry that DFT calculations for conjugated systems, like phenyl and thiophene derivatives, tend to overestimate the Raman intensities of higher-frequency vibrations (1200-1800 cm⁻¹) relative to those at lower frequencies. researchgate.netnih.govacs.org This discrepancy can sometimes be mitigated by considering factors like the inter-ring torsion angle, as DFT may overestimate the planarity and conjugation of the molecule. nih.govacs.org Despite these limitations, the calculated frequencies are generally in good agreement with experimental data, often within ±10 cm⁻¹, making them invaluable for spectral assignment. researchgate.net

Below is an illustrative table of predicted Raman active vibrational modes for this compound, based on typical values for similar aromatic and thiophene-containing compounds. iosrjournals.orgscirp.orgresearchgate.net

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3110 | Weak | Aromatic C-H stretch (Thiophene ring) |

| ~3080 | Weak | Aromatic C-H stretch (Phenyl ring) |

| ~1610 | Strong | Aromatic C=C stretch (Phenyl ring) |

| ~1530 | Medium | Aromatic C=C stretch (Thiophene ring) |

| ~1450 | Medium | Aromatic C=C stretch (Thiophene ring) |

| ~1325 | Strong | C-F symmetric stretch (CF₃ group) |

| ~1170 | Medium | C-F asymmetric stretch (CF₃ group) |

| ~1250 | Medium | In-plane C-H bend |

| ~840 | Strong | Out-of-plane C-H bend / Ring breathing |

| ~690 | Medium | C-S stretch (Thiophene ring) |

Note: The data in this table is illustrative and represents typical frequency ranges for the assigned vibrational modes based on computational studies of related compounds. Actual values would require specific DFT calculations for this compound.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.comresearchgate.netnih.gov These calculations are typically performed at the DFT level of theory. mdpi.comresearchgate.netnih.gov

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group is expected to have a significant deshielding effect (resulting in higher ppm values) on the protons and carbons of the phenyl ring, particularly at the ortho and para positions relative to the thiophene substituent. mdpi.com Similarly, the electronic environment of the thiophene ring will be influenced by the substituted phenyl group.

The following table provides illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from similar structures. mdpi.comnih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | ~7.2 | ~124 |

| Thiophene H4 | ~7.1 | ~128 |

| Thiophene H5 | ~7.4 | ~125 |

| Phenyl H2'/H6' | ~7.7 | ~126 (d, JCF ≈ 4 Hz) |

| Phenyl H3'/H5' | ~7.6 | ~130 |

| Thiophene C2 | - | ~143 |

| Thiophene C3 | - | ~124 |

| Thiophene C4 | - | ~128 |

| Thiophene C5 | - | ~125 |

| Phenyl C1' | - | ~138 |

| Phenyl C2'/C6' | - | ~126 (d, JCF ≈ 4 Hz) |

| Phenyl C3'/H5' | - | ~130 |

| Phenyl C4' | - | ~129 (q, JCF ≈ 32 Hz) |

| CF₃ | - | ~124 (q, JCF ≈ 272 Hz) |

Note: The data in this table is illustrative. 'd' denotes a doublet and 'q' a quartet, indicating splitting due to coupling with fluorine. The actual chemical shifts and coupling constants would be determined by specific GIAO calculations.

Simulation of Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index, Chemical Potential)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. ijarset.comresearchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.comijnc.ir A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. ijnc.ir

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2 A higher (less negative) chemical potential indicates a greater tendency to donate electrons. ijnc.ir

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as: η = (ELUMO - EHOMO) / 2 Hard molecules are generally less reactive than soft molecules. ijarset.comijnc.ir

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. The electrophilicity index is defined as: ω = μ² / (2η) A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comijnc.ir The presence of the electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of this compound. numberanalytics.com

The table below presents illustrative values for these reactivity parameters for this compound, based on computational studies of related fluorinated aromatic compounds and thiophene derivatives. nih.govacs.orgepstem.net

| Parameter | Formula | Illustrative Value | Interpretation |

| EHOMO | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV | Indicates moderate kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.0 eV | Moderate tendency to exchange electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV | Indicates a moderately "hard" molecule |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 3.2 eV | Good electrophilic character |

Note: The data in this table is illustrative and based on typical values for similar aromatic systems. Precise values require specific DFT calculations.

Applications in Organic Electronic Materials

Utilization as Monomers for Conjugated Polymers

The unique electronic nature of 2-(4-(trifluoromethyl)phenyl)thiophene makes it an attractive monomer for synthesizing π-conjugated polymers. In these polymers, the thiophene (B33073) unit typically serves as an electron-donating segment, while the trifluoromethylphenyl group acts as an electron-accepting segment. This intramolecular charge transfer character is fundamental to tuning the polymer's electronic and optical properties. The synthesis of polymers from such monomers can be achieved through various metal-catalyzed cross-coupling reactions, creating materials with tailored functionalities for electronic devices. mdpi.comnih.gov

A key strategy in designing organic semiconductors, particularly for photovoltaic and near-infrared applications, is to minimize the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, also known as the band gap. acs.org The structure of this compound is inherently suited for this purpose. The design principle involves creating a polymer backbone with alternating electron-donating (donor) and electron-accepting (acceptor) units.

In polymers derived from this monomer, the thiophene ring acts as the donor, while the trifluoromethylphenyl group serves as a strong acceptor. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly lowers the LUMO energy level of the phenyl ring. This strategic combination of a donor and a strong acceptor within the same monomer unit promotes a significant intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for narrowing the band gap. researchgate.netrsc.org Fluorination of the polymer backbone is a recognized method for lowering the HOMO energy level, which can improve ambient stability and increase the open-circuit voltage in photovoltaic devices. researchgate.net By polymerizing these D-A monomers, the resulting conjugated polymer can achieve a low band gap, enabling it to absorb light at longer wavelengths.

Table 1: Illustrative Electronic Properties of Donor-Acceptor Polymer Building Blocks Note: This table presents typical data for related thiophene-based donor-acceptor systems to illustrate the design principles, as specific experimental data for poly(this compound) is not readily available.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. researchgate.net Thiophene-based polymers are among the most successful p-type (hole-transporting) semiconductors in OFETs due to their excellent charge transport properties and environmental stability. nih.gov The inclusion of the this compound monomer can further enhance these properties.

In organic light-emitting diodes (OLEDs), materials based on thiophene-phenylene co-oligomers are valued for their high photoluminescence quantum yields and tunable emission colors. nanoscience.or.krmdpi.com Polymers incorporating this compound can be employed as either the emissive layer or as host materials for phosphorescent emitters.

The D-π-A nature of the monomer unit allows for the tuning of the emission wavelength. The color of the emitted light is directly related to the polymer's band gap, which can be precisely controlled through the donor-acceptor design as described previously. The trifluoromethyl group can also influence the photophysical properties by altering the excited-state dynamics. In some systems, such fluorinated groups can enhance fluorescence efficiency. wikipedia.org When used as a host material in a phosphorescent OLED (PhOLED), the high triplet energy often associated with thiophene-phenylene structures is advantageous for confining the excitons on the phosphorescent guest molecule, leading to efficient light emission.

Integration into Photovoltaic Devices and Other Semiconductor Applications

The principles that make polymers from this compound suitable for low band gap applications also make them promising for organic photovoltaic (OPV) devices. mdpi.com In a typical bulk heterojunction (BHJ) solar cell, a blend of a p-type polymer donor and an n-type fullerene or non-fullerene acceptor is used as the active layer.

Photophysical Properties in Solution, Solid State, and Thin Films

The photophysical properties, such as light absorption and emission, of materials derived from this compound are dictated by its electronic structure. In solution, these materials typically exhibit strong absorption in the UV-visible range, corresponding to the π-π* transition of the conjugated backbone. nanoscience.or.kr The emission spectrum is generally red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift.

A notable characteristic of D-π-A molecules containing strong dipoles, like the C-F bonds in the -CF3 group, is solvatochromism—a change in absorption or emission color with the polarity of the solvent. nanoscience.or.kr In the solid state and in thin films, the photophysical properties are heavily influenced by intermolecular interactions and molecular packing. youtube.com Strong π-π stacking can lead to a red-shift in the absorption and emission spectra compared to the solution state. Some thiophene-based materials exhibit aggregation-induced emission (AIE), where fluorescence is weak in solution but becomes strong in the aggregated or solid state. rsc.org This is advantageous for solid-state devices like OLEDs.

Table 2: Illustrative Photophysical Properties of Thiophene-Phenyl Derivatives Note: This table provides representative data for analogous compounds to illustrate typical spectral ranges. Specific values for materials based on this compound may vary.

Data sourced from related studies on thiophene derivatives to provide context. nanoscience.or.kr

Development of High Refractive Index Polymers for Opto-electronic Applications

High refractive index polymers (HRIPs) are crucial for advanced optical components, such as lenses, optical waveguides, and for improving light extraction efficiency in OLEDs. nih.gov The refractive index of a polymer is related to its molecular structure, specifically its molar refraction and molar volume. To achieve a high refractive index, polymers should contain atoms or functional groups with high molar refraction.

The this compound monomer is an excellent candidate for creating HRIPs for two main reasons. First, the sulfur atom in the thiophene ring has a significantly higher molar refraction compared to carbon or oxygen, and sulfur-containing polymers are known to exhibit high refractive indices. nih.gov Second, aromatic rings, like the phenyl group, also contribute positively to the refractive index. While fluorine itself has low polarizability, the trifluoromethyl group can enhance the refractive index in certain polymer architectures. Research on sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl)thiophene units has demonstrated that the combination of sulfur and aromatic content can successfully increase the refractive index of polymers to values as high as 1.743 at 589 nm. These properties make polymers derived from this monomer promising for opto-electronic applications where light management is key.

Advanced Chemosensing Applications

Design and Synthesis of Chemosensors Based on the Chemical Compound and its Derivatives

The design of chemosensors derived from 2-(4-(trifluoromethyl)phenyl)thiophene typically involves the strategic incorporation of specific functional groups to serve as ion recognition sites (ionophores) and signaling units. mdpi.com The core structure, consisting of a thiophene (B33073) ring linked to a trifluoromethylphenyl group, provides a robust and tunable platform. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, which is crucial for modulating its fluorescence and absorption characteristics upon metal ion binding.

The synthesis of these chemosensors often employs standard organic chemistry reactions. A common strategy is the introduction of moieties capable of coordinating with metal ions. For instance, Schiff base derivatives can be synthesized by the condensation reaction of an amino-functionalized this compound with an appropriate aldehyde or ketone. researchgate.net Another approach involves the incorporation of heterocyclic rings like oxadiazole, which can also act as effective binding sites for metal ions. bohrium.com

A representative synthetic approach for a derivative, a thiophene-substituted 1,3,4-oxadiazole (B1194373), involves multi-step reactions starting from commercially available precursors. While the direct synthesis of a chemosensor from this compound is not explicitly detailed in the provided results, the general principles of thiophene functionalization are well-established. These methods include electrophilic substitution on the thiophene ring to introduce functional groups that can then be further elaborated into metal-coordinating ligands. nih.gov

Sensing Mechanisms and Selectivity for Metal Ions (e.g., Fe²⁺, Ni²⁺, Cu²⁺)

The detection of metal ions by chemosensors based on this compound and its derivatives relies on the interaction between the metal ion and the sensor molecule, which leads to a measurable change in the sensor's photophysical properties. nih.gov The selectivity for specific metal ions such as Fe²⁺, Ni²⁺, and Cu²⁺ is governed by the nature of the binding site, the size of the ion, and its coordination preferences. researchgate.net

Several mechanisms can be at play:

Chelation Enhanced Fluorescence (CHEF): In some cases, the binding of a metal ion to the chemosensor restricts the intramolecular rotation or other non-radiative decay pathways of the fluorophore, leading to an enhancement of the fluorescence intensity. nih.gov

Chelation Enhancement Quenching (CHEQ): Conversely, the coordination of a paramagnetic metal ion, such as Cu²⁺ or Fe²⁺, can lead to fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal ion. nih.govaps.org

Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron density distribution within the sensor molecule, affecting the ICT process and causing a shift in the absorption or emission spectra. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): In some complexes, an electron can be transferred from the ligand (the chemosensor) to the metal ion upon photoexcitation, which can also result in fluorescence quenching. researchgate.net

The selectivity of a chemosensor is a critical parameter. By carefully designing the binding pocket, it is possible to achieve high selectivity for a particular metal ion. For example, a thiophene-substituted 1,3,4-oxadiazole derivative has been shown to selectively detect Fe²⁺, Ni²⁺, and Cu²⁺ through different fluorescence responses. bohrium.com

Fluorescence and Absorption-Based Detection Strategies

Fluorescence and UV-visible absorption spectroscopy are the primary techniques used to evaluate the performance of chemosensors based on this compound derivatives. researchgate.net These methods are highly sensitive and can provide both qualitative and quantitative information about the analyte concentration.

Upon interaction with target metal ions, these chemosensors can exhibit a "turn-on" or "turn-off" fluorescence response. A "turn-on" response, where the fluorescence intensity increases upon metal ion binding, is often preferred as it provides a clearer signal against a low background. mdpi.com A "turn-off" response, or fluorescence quenching, is also a common and effective detection mechanism. analchemres.org

In addition to changes in fluorescence intensity, the binding of a metal ion can also cause a shift in the emission wavelength, leading to a ratiometric sensing response. Ratiometric sensors, which rely on the ratio of fluorescence intensities at two different wavelengths, are generally more reliable as they can correct for variations in probe concentration and instrumental factors.

The following table summarizes the typical fluorescence and absorption responses of a thiophene-based chemosensor upon interaction with Fe²⁺, Ni²⁺, and Cu²⁺. The data is based on a representative thiophene-substituted 1,3,4-oxadiazole derivative as specific data for this compound was not available in the search results. bohrium.com

| Metal Ion | Fluorescence Response | Absorption Response | Detection Mechanism |

|---|---|---|---|

| Fe²⁺ | Turn-off | New absorption band | CHEQ |

| Ni²⁺ | Turn-on | New absorption band | CHEF |

| Cu²⁺ | Turn-on | New absorption band | CHEF |

Electrochemical Sensing Principles and Modified Electrode Surfaces for Analyte Recognition

Electrochemical methods offer a powerful alternative to optical techniques for the detection of metal ions, providing high sensitivity, portability, and the potential for miniaturization. nih.gov Electrochemical sensors based on this compound derivatives typically involve the modification of an electrode surface with the chemosensor molecule or a polymer containing this moiety.

The principle of detection relies on the change in the electrochemical signal of the modified electrode upon binding of the target analyte. nih.gov This can manifest as a change in the peak current, peak potential, or impedance of the electrode. Common electrochemical techniques used for this purpose include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). nih.gov

The modification of electrode surfaces is crucial for enhancing the sensitivity and selectivity of the sensor. researchgate.net The this compound derivative can be immobilized on the electrode surface through various methods, such as drop-casting, electropolymerization, or self-assembly. The resulting modified electrode can then preconcentrate the target metal ions at the electrode surface, leading to a more sensitive detection.

For instance, a glassy carbon electrode (GCE) can be modified with a film of a polymer incorporating the this compound unit. When this modified electrode is immersed in a solution containing the target metal ions, the ions will coordinate with the thiophene derivative on the electrode surface. This interaction can then be detected electrochemically. The trifluoromethyl group can play a role in the electrochemical behavior of the sensor by influencing the electron transfer properties of the modified electrode.

While specific examples of electrodes modified with this compound for the detection of Fe²⁺, Ni²⁺, and Cu²⁺ were not found in the search results, the general principles of using thiophene-based polymers for modifying electrodes for metal ion detection are well-documented. nih.gov

The following table outlines the key components and principles of an electrochemical sensor based on a modified electrode for analyte recognition.

| Component | Function | Example Material/Technique |

|---|---|---|

| Electrode Substrate | Provides the conductive surface for electrochemical reactions. | Glassy Carbon Electrode (GCE), Gold Electrode (Au) |

| Modification Layer | Contains the recognition element for the analyte. | Polymer film containing this compound units |

| Recognition Element | Selectively binds to the target analyte. | The this compound derivative |

| Electrochemical Technique | Measures the change in electrical properties upon analyte binding. | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) |

Structure Property Relationships and Functional Group Effects

Influence of the Trifluoromethyl (–CF3) Group on Electronic, Optical, and Adsorption Properties

The trifluoromethyl (–CF3) group is a potent modulator of molecular properties due to its strong electron-withdrawing nature. nih.gov Its presence on the phenyl ring of 2-(4-(trifluoromethyl)phenyl)thiophene significantly influences the electronic landscape of the molecule. The high electronegativity of the fluorine atoms creates a strong inductive effect (–I), pulling electron density from the phenyl ring. nih.gov This, in turn, affects the electronic communication between the phenyl and thiophene (B33073) moieties.

This electron-withdrawing character enhances the electrophilicity of the molecule and can lead to greater positive charge-delocalization within the π-system. nih.gov The –CF3 group's influence extends to the frontier molecular orbitals, generally leading to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to the unsubstituted parent compound. This modification of the energy levels has a direct impact on the material's optical and electronic properties, including its absorption and emission characteristics.

Table 7.1.1: Predicted Electronic and Optical Properties of this compound Based on Analogous Compounds

| Property | Predicted Value/Trend | Rationale |

|---|---|---|

| HOMO Energy Level | Lowered | Strong electron-withdrawing effect of the –CF3 group. nih.govresearchgate.net |

| LUMO Energy Level | Lowered | Strong electron-withdrawing effect of the –CF3 group. researchgate.netajchem-a.com |

| Electrochemical Band Gap | Potentially narrowed | While both HOMO and LUMO are lowered, the extent can vary, affecting the gap. researchgate.net |

| Absorption Maximum (λmax) | Likely in the UV region | Based on the parent 2-phenylthiophene (B1362552) structure. researchgate.net |

| Emission Maximum (λem) | Expected solvatochromic shift | The D-π-A nature suggests ICT character, leading to solvent-dependent emission. nih.gov |

Note: The data in this table is illustrative and based on trends observed in structurally related thiophene derivatives. Specific experimental values for this compound are required for precise characterization.

Positional Isomer Effects on Molecular Reactivity and Material Performance

The regiochemistry of the linkage between the (trifluoromethyl)phenyl and thiophene rings plays a critical role in determining the molecule's reactivity and the performance of materials derived from it. Thiophene is known to be more reactive towards electrophilic substitution than benzene (B151609), with a strong preference for substitution at the C2 position. reddit.comnih.gov This is due to the ability of the sulfur atom to stabilize the cationic intermediate through resonance. Attack at the C3 position results in a less stable intermediate. reddit.com

In the context of polymerization, the point of attachment is crucial. For instance, the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene has been studied, demonstrating that polymerization can be initiated from the C2 and C5 positions of the thiophene ring. researchgate.net The properties of the resulting polymer, such as its stability and electrical resistance, are directly linked to the monomer's structure. researchgate.net

Computational studies on substituted 2-phenylthiophenes have shown that the position of substituents influences the reaction pathways for photochemical isomerization. nih.govresearchgate.net For example, the photochemical rearrangement of 2-phenylthiophene to 3-phenylthiophene (B186537) proceeds through a reorganization of the thiophene ring. researchgate.net The presence and position of a trifluoromethyl group would be expected to influence the energetics and feasibility of such rearrangements.

The performance of materials in applications like organic electronics is also highly dependent on isomerism. Theoretical and experimental studies on positional isomers of other thiophene-based liquid crystals and organic semiconductors have shown that the linkage position affects mesophase stability, molecular packing, and charge transport characteristics. researchgate.net For example, different linkages (ortho, meta, para) in other aromatic systems have a remarkable impact on the electronic properties of the regioisomers. nih.gov It can be inferred that moving the (trifluoromethyl)phenyl group from the 2- to the 3-position of the thiophene ring would alter the planarity of the molecule, affecting conjugation and, consequently, the electronic and optical properties of the resulting materials.

Table 7.2.1: Comparison of Expected Reactivity and Properties of (Trifluoromethyl)phenyl)thiophene Isomers

| Property | This compound | 3-(4-(Trifluoromethyl)phenyl)thiophene |

|---|---|---|

| Electrophilic Substitution | Expected to occur at the C5 position of the thiophene ring. reddit.com | Expected to occur at the C2 or C5 positions of the thiophene ring. reddit.com |

| Electropolymerization | Expected to proceed via coupling at the C5 position. | Known to polymerize, with oxidation peaks observed at specific potentials. researchgate.net |

| Material Performance (Predicted) | Potentially higher charge carrier mobility due to more linear backbone in polymers. | May exhibit different packing motifs and electronic properties in the solid state. researchgate.net |

Conjugation Pathways and Electron Delocalization in Oligomeric and Polymeric Systems

The extent of π-electron delocalization along the backbone of oligomers and polymers derived from this compound is a key determinant of their electronic and optical properties. In conjugated polymers, the molecular orbitals are delocalized over the entire structure. mdpi.com As the degree of polymerization increases, the HOMO energy level generally increases, while the LUMO energy level decreases, leading to a smaller HOMO-LUMO gap. scispace.com

For oligothiophenes, the π-electrons are delocalized over the conjugated system. researchgate.net The length of this conjugated segment plays a crucial role in stabilizing radical cations that may form during electrochemical processes. researchgate.net In shorter oligomers, these radical cations can be reactive and lead to coupling reactions, while longer, more delocalized systems can stabilize these species. researchgate.net

The planarity of the polymer chain is critical for effective electron delocalization. In oligomers of thiophene, a torsion angle of approximately 150° is often found between adjacent thiophene units. researchgate.net The introduction of a bulky phenyl group, especially one substituted with a trifluoromethyl group, can influence this torsional angle and thus the degree of planarity and conjugation. Theoretical studies on related thiophene-furan oligomers have shown that the sequence of the units can significantly impact the planarity of the resulting chain. researchgate.net

In polymers, a highly distorted main chain results in a shorter effective conjugation length, which typically causes a blue shift in the absorption spectrum. nih.gov The steric hindrance between adjacent monomer units can contribute to this distortion. Therefore, the polymerization of this compound would likely result in a polymer with a non-planar conformation, and the extent of this deviation from planarity would influence the final material's properties.

Table 7.3.1: Expected Trends in Oligomers and Polymers of this compound

| System | Key Feature | Consequence |

|---|---|---|

| Dimer | Limited conjugation length. | Higher HOMO-LUMO gap compared to longer oligomers. |

| Oligomers (n=3-10) | Increasing π-electron delocalization with chain length. researchgate.net | Gradual decrease in the HOMO-LUMO gap and red-shift in absorption. scispace.com |

| Polymer | Extended conjugation, but potential for steric hindrance-induced twisting. | Balance between conjugation effects and non-planarity will determine the final electronic and optical properties. nih.gov |

Steric and Electronic Modulations in Thiophene-Phenyl Architectures

In contrast, if the trifluoromethyl group were in the ortho-position, it would introduce significant steric repulsion, forcing a larger dihedral angle between the rings and thereby reducing conjugation. While the para-substitution in this compound avoids this direct steric clash, the electronic effects of the –CF3 group are still significant. It can influence the charge distribution across the molecule and affect the stability of different conformations. nih.gov

The sulfur atom in the thiophene ring possesses lone pairs of electrons that contribute to the aromaticity of the ring and can participate in interactions with adjacent molecular systems. nih.gov The electronic interplay between the electron-rich thiophene ring and the electron-poor trifluoromethyl-substituted phenyl ring is a defining characteristic of this architecture. This push-pull electronic character can be exploited in the design of materials with specific optical and electronic properties.

Table 7.4.1: Interplay of Steric and Electronic Effects in this compound

| Effect | Origin | Impact on Molecular Structure and Properties |

|---|---|---|

| Steric Hindrance | Repulsion between atoms on the thiophene and phenyl rings. | Influences the preferred torsional angle between the rings, affecting planarity and conjugation. researchgate.net |

| Inductive Effect (-I) | High electronegativity of the –CF3 group. nih.gov | Withdraws electron density from the phenyl ring, influencing the overall electronic distribution and reactivity. |

| Resonance/Conjugation | Overlap of π-orbitals between the thiophene and phenyl rings. | Enables electron delocalization, affecting the electronic and optical properties. The degree of conjugation is dependent on the torsional angle. |

| Dipole Moment | Asymmetric charge distribution due to the –CF3 group and the sulfur heteroatom. | Contributes to the molecule's polarity and can influence intermolecular interactions and solvent effects on optical properties. nih.gov |

Future Research Directions and Emerging Applications

Rational Molecular Design for Tunable Electronic and Optical Properties

The future of 2-(4-(Trifluoromethyl)phenyl)thiophene and its derivatives lies in the precise control of their electronic and optical properties through rational molecular design. The strategic modification of the molecular backbone is a key approach to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern the material's band gap, charge transport characteristics, and light absorption/emission profiles.

Key strategies for molecular design include:

Functionalization of the Thiophene (B33073) Ring: Introducing various substituents onto the thiophene ring can significantly alter its electron density. Electron-donating groups can raise the HOMO level, while additional electron-withdrawing groups can lower the LUMO level, effectively narrowing the band gap.

Extension of Conjugation: Creating oligomers and polymers based on the this compound monomer is a powerful method to decrease the HOMO-LUMO gap. Extending the π-conjugated system typically leads to red-shifted absorption and emission spectra, which is crucial for applications in organic photovoltaics and near-infrared emitters.

Structure-property relationship studies are fundamental to this endeavor. For instance, research on related phenylene-thiophene oligomers has demonstrated that variations in end-group structure, such as alkyl versus alkoxy substitutions, directly impact field-effect mobility. acs.org Similarly, the choice between branched and linear end groups on oligothiophenes has been shown to influence thin-film microstructure and, consequently, charge transport. nist.gov Applying these principles to this compound will enable the creation of a diverse library of materials with properties tailored for specific applications, from high-mobility semiconductors in transistors to efficient emitters in organic light-emitting diodes (OLEDs).

| Design Strategy | Targeted Property | Potential Application |

| Attaching electron-donating groups to the thiophene ring | Raise HOMO level, narrow band gap | Organic Photovoltaics (OPVs) |

| Introducing additional electron-withdrawing groups | Lower LUMO level, enhance electron transport | n-type Organic Field-Effect Transistors (OFETs) |

| Extending π-conjugation (oligomers/polymers) | Red-shift absorption/emission, decrease band gap | Near-Infrared (NIR) sensors, OPVs |

| Modifying side-chain geometry (linear vs. branched) | Control molecular packing and film morphology | High-performance OFETs |

Exploration of Novel Architectures and Hybrid Materials Incorporating the Chemical Compound

Moving beyond individual molecules, a significant future direction involves integrating this compound into more complex architectures and hybrid materials. This approach aims to combine its intrinsic properties with those of other materials to create multifunctional systems with enhanced performance and novel capabilities.

Polymeric Systems: One of the most promising avenues is the electropolymerization of thiophene derivatives to create conductive polymer films. mdpi.com A polymer derived from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene has been used to modify electrode surfaces, demonstrating the potential of these materials in chemical sensors. mdpi.com Future work will likely focus on synthesizing copolymers and tercopolymers, blending the properties of this compound with other monomers like fluorene (B118485) or thienothiophene to optimize characteristics for specific devices such as Organic Thin-Film Transistors (OTFTs). nih.gov

Hybrid Materials:

Covalent Organic Frameworks (COFs): Incorporating thiophene-based units into the highly ordered, porous structures of COFs is an emerging strategy. mdpi.com While the geometry of simple thiophenes can be challenging for COF synthesis, engineered derivatives can be used as building blocks. mdpi.com Thiophene-based COFs could exhibit unique photophysical properties due to their ordered structure, with potential applications in photocatalysis and sensing. mdpi.com

Metal-Organic Frameworks (MOFs): While not as extensively explored as COFs for this purpose, functionalizing MOF linkers with the this compound moiety could create hybrid materials for gas separation, catalysis, or sensing.

Nanoparticle Composites: Blending polymers of this compound with inorganic nanoparticles (e.g., quantum dots, metal oxides) can lead to hybrid materials with synergistic properties, useful for photovoltaics and photocatalysis.

These novel architectures leverage the processability and tunable electronic properties of the organic component with the stability, catalytic activity, or unique optical properties of the inorganic or porous framework.

Advanced Characterization Techniques for Correlating Molecular Structure with Macroscopic Material Performance

A deep understanding of how molecular-level features translate into bulk material properties and device performance is critical for accelerating materials development. Future research will increasingly rely on a suite of advanced characterization techniques to forge these crucial links.

Microscopy and Spectroscopy:

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These techniques are invaluable for probing the thin-film morphology and molecular packing of materials based on this compound. acs.org Understanding how molecules arrange on a substrate is key to optimizing charge transport in devices like OFETs.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS is a powerful tool for determining the orientation of molecules within a thin film. nist.gov This information is vital, as the alignment of π-conjugated backbones relative to the substrate and to each other profoundly impacts charge mobility. nist.gov

Grazing-Incidence X-ray Diffraction (GIXD): GIXD provides detailed information about the crystalline structure and packing of organic semiconductor thin films, which is essential for understanding charge transport pathways.

Spectroscopic and Electrochemical Analysis:

UV-Vis-NIR Spectroscopy: This technique is fundamental for determining the optical band gap and understanding the electronic transitions within the material.

Cyclic Voltammetry (CV): CV is used to measure the HOMO and LUMO energy levels, providing essential data for designing device architectures with appropriate energy level alignment for efficient charge injection and transport.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy methods are used to confirm the chemical structure and bonding within synthesized molecules and polymers. mdpi.commdpi.com

By combining these techniques, researchers can build a comprehensive picture of a material, from its molecular structure and electronic properties to its solid-state packing and morphology, and ultimately correlate these features with its performance in a device.

| Characterization Technique | Information Gained | Impact on Material Performance |

| Atomic Force Microscopy (AFM) | Thin-film morphology, surface roughness, grain size | Influences charge transport, device uniformity |

| NEXAFS Spectroscopy | Molecular orientation relative to substrate | Dictates charge mobility in transistors |

| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, redox stability | Determines device energy-level alignment and stability |

| GIXD | Crystal structure, molecular packing, π-stacking distance | Defines charge transport pathways and efficiency |

Synergy between Computational and Experimental Methodologies for Accelerated Materials Discovery and Optimization

The synergy between computational modeling and experimental synthesis is a cornerstone of modern materials science, enabling a more rapid and targeted approach to discovery. For compounds like this compound, this integrated strategy is crucial for navigating the vast chemical space of possible derivatives and predicting promising candidates before their synthesis.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become a standard tool for predicting the properties of thiophene derivatives. mdpi.com They can accurately forecast molecular geometries, HOMO/LUMO energy levels, electronic band gaps, and even vibrational spectra, which can then be compared with experimental results. mdpi.comresearchgate.net DFT is also used to study reaction mechanisms and predict the reactivity of different sites on the molecule. nih.gov

Time-Dependent DFT (TD-DFT): This extension of DFT is used to predict optical absorption and emission spectra, providing insights into the photophysical properties of new molecular designs. core.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the bulk morphology and molecular packing of materials, offering a glimpse into how individual molecules will assemble in the solid state, which is a critical determinant of charge transport.

The Integrated Workflow: The process typically begins with computational screening, where the properties of a large number of virtual derivatives of this compound are calculated. Promising candidates with desirable electronic or optical properties are identified. These select molecules are then synthesized in the lab. The synthesized compounds are subjected to rigorous experimental characterization (e.g., spectroscopy, electrochemistry, structural analysis) to validate the computational predictions. This feedback loop, where experimental results are used to refine and improve the accuracy of computational models, accelerates the optimization cycle. This combined approach has been successfully used to design novel sensitizers for solar cells and to understand complex reaction intermediates. core.ac.uknih.gov This powerful combination of theory and experiment minimizes the trial-and-error nature of traditional chemical synthesis and facilitates a more rational, efficient path to high-performance materials. taylorfrancis.com

Q & A

Q. What are the established synthetic routes for 2-(4-(Trifluoromethyl)phenyl)thiophene, and how can reaction parameters be optimized for improved yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between thiophene boronic acids and 4-(trifluoromethyl)phenyl halides. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but ligand choice (e.g., SPhos) can enhance efficiency .